![molecular formula C21H22FNO3 B14225967 N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide CAS No. 551963-77-0](/img/structure/B14225967.png)
N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a cyclopentyl ring, and a methoxy-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorobenzoyl chloride, which is then reacted with cyclopentylamine to form the N-(4-fluorobenzoyl)cyclopentylamine intermediate. This intermediate is subsequently coupled with 3-methoxy-2-methylbenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The cyclopentyl ring and methoxy-methylbenzamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
- 4-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Uniqueness
N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
551963-77-0 |
|---|---|
Molecular Formula |
C21H22FNO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(4-fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H22FNO3/c1-14-17(6-5-7-18(14)26-2)20(25)23-21(12-3-4-13-21)19(24)15-8-10-16(22)11-9-15/h5-11H,3-4,12-13H2,1-2H3,(H,23,25) |
InChI Key |
OTDBIUPMXRBBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


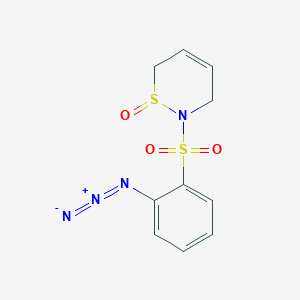
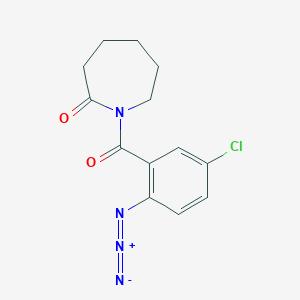
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)

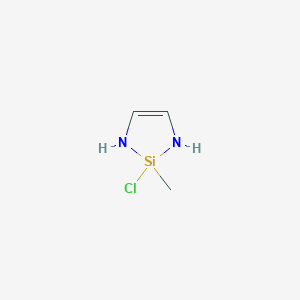
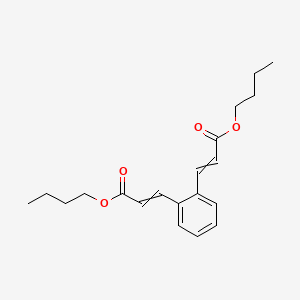
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
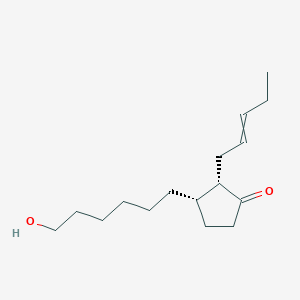
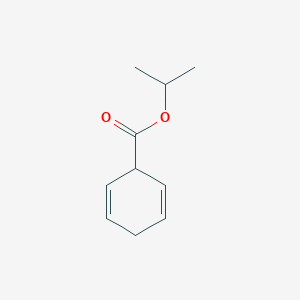
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2,7-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14225956.png)
